molecular formula C14H21NO5S B2554442 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate CAS No. 2097891-00-2

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate

Cat. No.: B2554442
CAS No.: 2097891-00-2
M. Wt: 315.38
InChI Key: XVKBYSPAQMCGHO-UHFFFAOYSA-N
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Description

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, hydroxyethoxy groups, and an acetate moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, esterification, and carbamoylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of reaction parameters is maintained. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The hydroxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-10(17)20-14(2,3)13(18)15-8-12(19-6-5-16)11-4-7-21-9-11/h4,7,9,12,16H,5-6,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKBYSPAQMCGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C1=CSC=C1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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